molecular formula C5H8O2 B1661977 2-Methylbut-3-enoic acid CAS No. 53774-20-2

2-Methylbut-3-enoic acid

Cat. No. B1661977
CAS RN: 53774-20-2
M. Wt: 100.12 g/mol
InChI Key: GQWNPIKWYPQUPI-UHFFFAOYSA-N
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Description

2-Methylbut-3-enoic acid, also known as 3-Methylcrotonic acid or Senecioic acid, is a methyl-branched fatty acid . It has a molecular weight of 100.12 and its IUPAC name is 2-methyl-3-butenoic acid .


Molecular Structure Analysis

The molecular formula of 2-Methylbut-3-enoic acid is C5H8O2 . The IUPAC Standard InChI is 1S/C5H8O2/c1-3-4(2)5(6)7/h3-4H,1H2,2H3,(H,6,7) .


Physical And Chemical Properties Analysis

2-Methylbut-3-enoic acid has a density of 1.0±0.1 g/cm3, a boiling point of 176.7±9.0 °C at 760 mmHg, and a vapour pressure of 0.5±0.7 mmHg at 25°C . Its enthalpy of vaporization is 45.5±6.0 kJ/mol, and it has a flash point of 74.3±13.9 °C .

Scientific Research Applications

Structural and Chemical Properties

  • Delocalized Structure Analysis : A study by Bongini, Orena, and Sandri (1986) used 13C N.m.r. spectra to suggest a delocalized structure for the dianion of 3-methylbut-2-enoic acid, a structurally similar compound to 2-methylbut-3-enoic acid. This research provides insights into the chemical behavior and stability of such compounds (Bongini, Orena, & Sandri, 1986).

Synthesis and Reactivity

  • Esterification and Insecticidal Activities : Elliott et al. (1983) explored the esterification of 3-methylbut-3-enoic acid with pyrethroidal alcohols, assessing the insecticidal activities of the resulting esters. This demonstrates the potential of 2-methylbut-3-enoic acid derivatives in developing insecticidal compounds (Elliott et al., 1983).
  • Synthesis of Chromanones : A study by Sebők et al. (1992) investigated the reaction of monosubstituted phenols with 3-methylbut-2-enoic acid, a related compound, highlighting how substituents influence the formation of 4-chromanones. This research could guide the synthesis of similar compounds using 2-methylbut-3-enoic acid (Sebők et al., 1992).

Safety And Hazards

The safety information for 2-Methylbut-3-enoic acid includes hazard statements H227-H290-H314 and precautionary statements P210-P234-P260-P264-P280-P301+P330+P331+P310-P303+P361+P353+P310+P363-P304+P340+P310-P305+P351+P338+P310-P370+P378-P390-P403+P235-P405-P406-P501 .

Future Directions

As for future directions, the potential of 2-Methylbut-3-enoic acid and similar compounds in sustainable polymer synthesis is being explored. Terpenes, from which these compounds can be synthesized, are seen as potential feedstocks for sustainable polymer synthesis due to their natural abundance and availability from existing waste streams .

properties

IUPAC Name

2-methylbut-3-enoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H8O2/c1-3-4(2)5(6)7/h3-4H,1H2,2H3,(H,6,7)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GQWNPIKWYPQUPI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C=C)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H8O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10968546
Record name 2-Methylbut-3-enoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10968546
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

100.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Methylbut-3-enoic acid

CAS RN

53774-20-2
Record name 3-Methyl-3-butenoic acid
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0053774202
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-Methylbut-3-enoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10968546
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-Methyl-3-butenoic Acid
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
64
Citations
DB Bigley - Journal of the Chemical Society (Resumed), 1964 - pubs.rsc.org
… yo doublelabelling of 2-methylbut-3-enoic acid, whilst the nmr spectrum showed the carboxyl proton to be completely exchanged. When 2-methylbut-3-enoic acid was so labelled and …
Number of citations: 17 pubs.rsc.org
DB Bigley, JC Thurman - Journal of the Chemical Society (Resumed), 1965 - pubs.rsc.org
… Assuming such equilibrium we were able to account for the scrambling of isotopic label in the decarboxylation of 2-methylbut-3-enoic acid labelled with deuterium in the carboxyl group (…
Number of citations: 8 pubs.rsc.org
L Crombie, D Toplis, DA Whiting, Z Rozsá… - Journal of the …, 1986 - pubs.rsc.org
New Macrolide Sesquiterpene Alkaloids of Catha edu/is: Examples containing a Novel Dilactone Bridge Page 1 J. CHEM. soc. PERKIN TRANS. I 1986 53 1 New Macrolide …
Number of citations: 14 pubs.rsc.org
RK Müller - Carotenoids: Volume 2: Synthesis, 2013 - books.google.com
… An efficient route uses as an intermediate 2-hydroxy-2-methylbut-3-enoic acid ethyl ester (101)[37, 38], which can be prepared from methylvinyl ketone (102) by acidic ethanolysis of the …
Number of citations: 0 books.google.com
RK Müller - Carotenoids: Volume 2: Synthesis, 1996 - Springer
… An efficient route uses as an intermediate 2-hydroxy-2-methylbut-3-enoic acid ethyl ester (101)[37, 38], which can be prepared from methylvinyl ketone (102) by acidic ethanolysis of the …
Number of citations: 2 link.springer.com
H Ernst, P Münster - Carotenoids: Volume 2: Synthesis, 1996 - Springer
In a 4-litre round-bottomed flask a solution of 405 g 2-methylbut-3-ene-nitrile (2)(Fluka Art, 66987, ca. 80%, ca. 4.0 mol) in 560 g EtOH is prepared. Then 630 g HCI gas is blown into the …
Number of citations: 1 link.springer.com
M Gindy, VB Baghos, AM Shaban - Journal of the Chemical Society C …, 1970 - pubs.rsc.org
Condensations of 4,4′-dichlorobenzophenone with diethyl succinate and dimethyl methylsuccinate give 3-alkoxycarbonylbut-3-enoic acids, which have been converted into 1-(p-…
Number of citations: 3 pubs.rsc.org
GC Kite, M Ismail, MSJ Simmonds… - … in mass spectrometry, 2003 - Wiley Online Library
… is usually formed by esterification of the diacid evoninic acid, although two cathedulins are known in which the E-bridge is formed by (Z)-4-(3-carboxy-2-pyridyl)-2-methylbut-3-enoic acid…
PD O'Connor, UB Kim, MA Brimble - 2009 - Wiley Online Library
… -3,3a,4,5-tetrahydrobenzofuran-2(7aH)-ones 14, 15 and 17: A solution of cyanuric fluoride (0.12 mL, 1.40 mmol) was added dropwise to a stirred solution of 2-methylbut-3-enoic acid (5a…
M Lee, DH Kim - Bioorganic & medicinal chemistry, 2002 - Elsevier
… -2-methylbut-3-enoic acid (9). Methyl 2-benzyl-2-methyl-3-cholorobutanoate that resisted to be hydrolyzed could be separated from the product. 2-Benzyl-2- methylbut-3-enoic acid (9) …
Number of citations: 38 www.sciencedirect.com

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